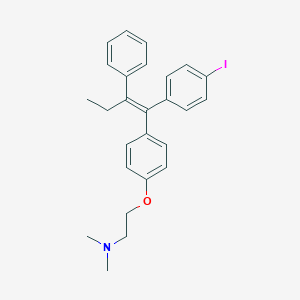
4-Iodotamoxifen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodotamoxifen is a synthetic derivative of tamoxifen, which is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of estrogen receptor-positive breast cancer. 4-Iodotamoxifen, on the other hand, is a potent antagonist of the estrogen receptor (ER) and has been used in numerous scientific research studies as a tool to investigate the role of estrogen signaling in various physiological and pathological processes.
Mecanismo De Acción
4-Iodotamoxifen acts as an antagonist of the estrogen receptor by binding to the receptor and preventing estrogen from binding. This results in a decrease in estrogen signaling and downstream effects on gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-iodotamoxifen depend on the specific tissue and cell type being studied. In breast cancer cells, 4-iodotamoxifen has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, it has been shown to increase bone density and prevent bone loss. In cardiovascular cells, it has been shown to improve endothelial function and reduce inflammation. In brain cells, it has been shown to promote neuroprotection and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-iodotamoxifen in lab experiments is its high potency and specificity for the estrogen receptor. This allows for precise manipulation of estrogen signaling in a variety of cell types. However, one limitation is that it can be difficult to obtain pure 4-iodotamoxifen, which can affect the reproducibility of experiments.
Direcciones Futuras
There are numerous future directions for research involving 4-iodotamoxifen. One area of interest is investigating its potential therapeutic applications in diseases such as osteoporosis, cardiovascular disease, and neurodegenerative disorders. Additionally, there is ongoing research into the development of novel 4-Iodotamoxifens that may have improved potency and selectivity compared to 4-iodotamoxifen. Finally, there is interest in studying the effects of 4-iodotamoxifen on non-estrogen receptor signaling pathways, which may provide new insights into its mechanism of action.
Métodos De Síntesis
The synthesis of 4-iodotamoxifen involves the substitution of the hydroxyl group in tamoxifen with an iodine atom. This reaction is typically carried out using iodine and an oxidizing agent such as iodine monochloride or iodine pentoxide. The resulting product is then purified using chromatography techniques to obtain pure 4-iodotamoxifen.
Aplicaciones Científicas De Investigación
4-Iodotamoxifen has been widely used in scientific research as a tool to investigate the role of estrogen signaling in various physiological and pathological processes. It has been used to study the effects of estrogen signaling on cell proliferation, differentiation, and apoptosis in breast cancer cells. Additionally, it has been used to investigate the role of estrogen signaling in bone metabolism, cardiovascular function, and brain development.
Propiedades
Número CAS |
116057-68-2 |
|---|---|
Nombre del producto |
4-Iodotamoxifen |
Fórmula molecular |
C26H28INO |
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28INO/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(27)15-11-21)22-12-16-24(17-13-22)29-19-18-28(2)3/h5-17H,4,18-19H2,1-3H3/b26-25+ |
Clave InChI |
BSZGETWFQDIDDX-OCEACIFDSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)I)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Sinónimos |
2-(4-(1-(4-iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine 4-iodo-tamoxifen 4-iodotamoxifen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



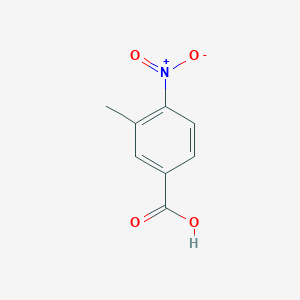
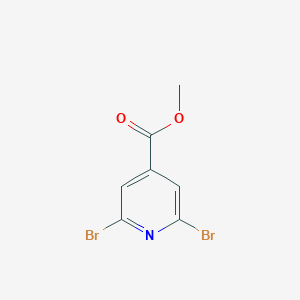
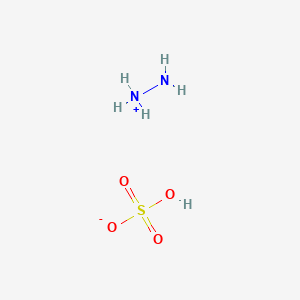
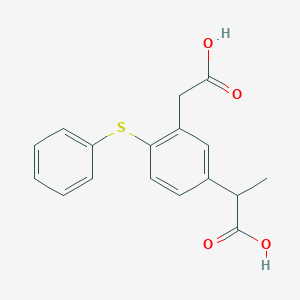


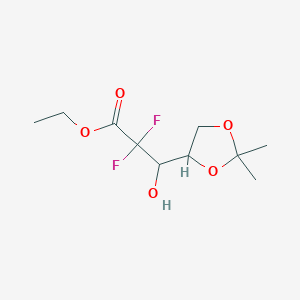

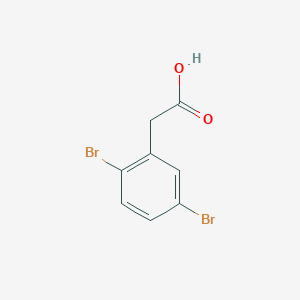
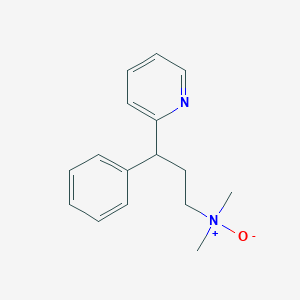
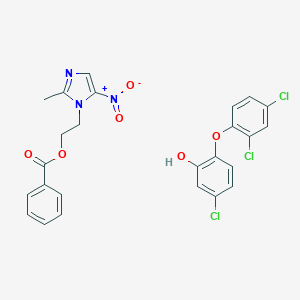
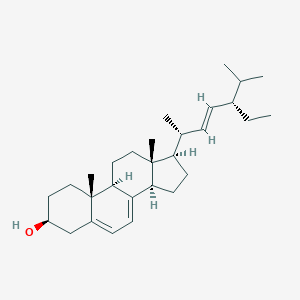

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)